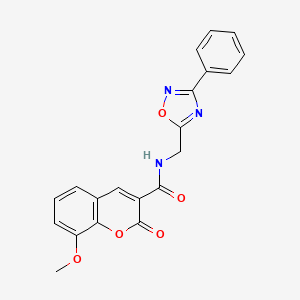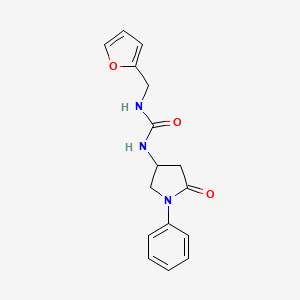![molecular formula C27H21ClN4O3 B2653812 N-[4-(benzyloxy)phenyl]-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941939-29-3](/img/new.no-structure.jpg)
N-[4-(benzyloxy)phenyl]-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(benzyloxy)phenyl]-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a synthetic organic compound notable for its intricate structure and diverse potential applications. Its molecular framework incorporates a benzyloxyphenyl group and a chlorophenyl-substituted pyrazolo-pyrazinone core, creating a unique combination of pharmacophoric elements.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzyloxy)phenyl]-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide typically involves a multi-step reaction sequence:
Formation of the Pyrazolo-pyrazinone Core: : Starting from pyrazolone, the core structure is built through cyclization reactions involving appropriate chlorophenyl precursors under acidic or basic conditions.
Substitution of the Benzyloxyphenyl Group:
Acylation Reaction: : The final step often involves acylation of the intermediate compound with an appropriate acetylating agent under controlled conditions to yield the target compound.
Industrial Production Methods
While the synthetic approach in laboratories is streamlined for precision, industrial production scales up these reactions with enhanced efficiency. Continuous-flow reactors and optimized catalysts may be used to ensure higher yields and purity in industrial settings.
化学反応の分析
Types of Reactions
Oxidation: : This compound undergoes oxidation reactions, typically with reagents such as hydrogen peroxide or molecular oxygen, leading to modifications in the aromatic rings.
Reduction: : Reduction reactions, often facilitated by hydride donors like sodium borohydride, target the carbonyl groups.
Substitution: : Electrophilic and nucleophilic substitution reactions are common, especially in the presence of strong bases or acids, enabling modifications on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Peroxides, oxygen, metal oxides.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Halogens, Grignard reagents, organolithium compounds.
Major Products Formed
The major products from these reactions vary:
Oxidation leads to hydroxylated derivatives.
Reduction generally results in alcohols or amines.
科学的研究の応用
Chemistry
In organic chemistry, it serves as a model compound for studying reaction mechanisms and the development of new synthetic methods.
Biology
Biological studies often explore its potential as a biochemical probe for investigating enzyme interactions and cellular pathways.
Medicine
Medically, it’s investigated for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
Industrial applications may include its role as an intermediate in the synthesis of more complex chemical entities used in pharmaceuticals and agrochemicals.
作用機序
The compound's mechanism of action primarily involves binding to specific molecular targets, such as enzymes or receptors. This interaction often results in the modulation of biochemical pathways, leading to the observed biological effects. The pathways involved might include inhibition of enzymatic activity or disruption of receptor-ligand interactions, contributing to its therapeutic potential.
類似化合物との比較
Similar Compounds
N-[4-(methoxy)phenyl]-2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide: : Similar structure but with different substituents affecting its reactivity and applications.
N-[4-(benzyloxy)phenyl]-2-[2-(3,5-dichlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide: : Another analogous compound differing in the substitution pattern on the aromatic ring, influencing its biological activity.
Uniqueness
The unique combination of a benzyloxyphenyl group and a chlorophenyl-substituted pyrazolo-pyrazinone core imparts distinct chemical properties and biological activities, distinguishing it from other similar compounds.
And there you have it! A full-on deep dive into the world of N-[4-(benzyloxy)phenyl]-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide. This compound is quite the star in both scientific research and industrial applications. Anything you'd like to explore further?
特性
CAS番号 |
941939-29-3 |
|---|---|
分子式 |
C27H21ClN4O3 |
分子量 |
484.94 |
IUPAC名 |
2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(4-phenylmethoxyphenyl)acetamide |
InChI |
InChI=1S/C27H21ClN4O3/c28-21-8-6-20(7-9-21)24-16-25-27(34)31(14-15-32(25)30-24)17-26(33)29-22-10-12-23(13-11-22)35-18-19-4-2-1-3-5-19/h1-16H,17-18H2,(H,29,33) |
InChIキー |
AQLUCRCZQPALNV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


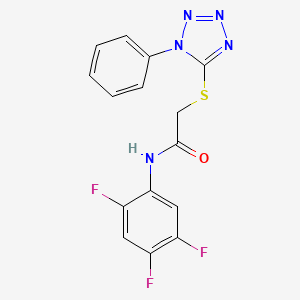
![2-(2-chlorophenyl)-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide](/img/structure/B2653730.png)
![N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2653731.png)
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2653735.png)
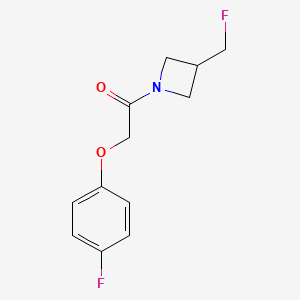
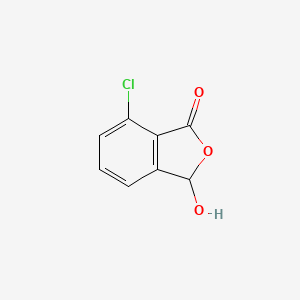
![[S-(R*,R*)]-8,9-bis[2-(acetyloxy)propyl]-5,12-dihydroxy-7,10-dimethoxy-perylo[1,12-def]-1,3-dioxepin-6,11-dione](/img/structure/B2653738.png)
![4-(Phenylsulfanyl)-5-[(phenylsulfanyl)methyl]-2-pyrimidinamine](/img/structure/B2653740.png)
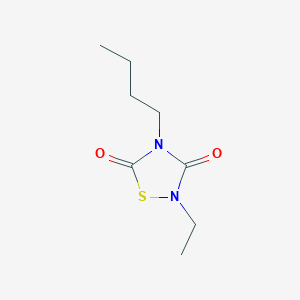
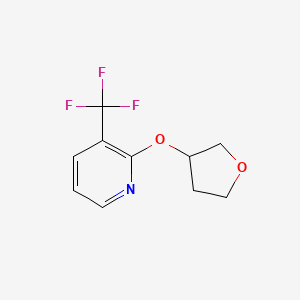
![[3-(1-methyl-1H-imidazol-2-yl)phenyl]methanamine](/img/structure/B2653748.png)
![1-methyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide](/img/structure/B2653749.png)
